molecular formula C15H15Cl2N5O3S B2866055 2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide CAS No. 2185590-22-9

2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide

Cat. No.: B2866055
CAS No.: 2185590-22-9
M. Wt: 416.28
InChI Key: QCXCKZJWCPVVIQ-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide” is mentioned in a patent application as an inhibitor of Poly (ADP-ribose)glycohydrolase (PARG) . PARG is an enzyme involved in DNA replication and repair . Inhibitors of PARG are anticipated to have utility as a cancer treatment both as single agents and in combination with therapeutic agents and radiotherapy .

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) explored the role of primary sulfonamide groups in facilitating ring-forming cascades, leading to the creation of [1,4]oxazepine-based primary sulfonamides. These compounds, including structures similar to 2,4-dichloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-methylbenzenesulfonamide, demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant enzymes (Sapegin et al., 2018).

Anti-HIV and Antifungal Activities

Zareef et al. (2007) synthesized a series of compounds, including those similar to the chemical , which exhibited notable anti-HIV and antifungal activities in vitro. These findings suggest potential applications in treating HIV infections and fungal diseases (Zareef et al., 2007).

DNA Binding and Anticancer Activities

González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes and found that the sulfonamide derivatives play a significant role in DNA binding and cleavage. This study implies potential applications in cancer treatment, where such compounds could be used to target DNA in tumor cells (González-Álvarez et al., 2013).

Antitubercular Agent Potential

Purushotham and Poojary (2018) investigated a compound structurally related to this compound. They found insights into its potential as an antitubercular agent by docking studies against the Mycobacterium tuberculosis enzyme (Purushotham & Poojary, 2018).

Fungicidal Activity

Chen, Li, and Han (2000) synthesized compounds including those similar to the chemical and evaluated their fungicidal activity against rice sheath blight. This study demonstrates the potential agricultural applications of these compounds in controlling plant diseases (Chen, Li, & Han, 2000).

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effect on PARG. PARG depleted or inhibited cells show an increased sensitivity to DNA damaging agents . Therefore, PARG inhibitors like this compound could potentially be used in cancer treatment .

Safety and Hazards

While the specific safety and hazards information for this compound is not available, a related compound, 1-Methyl-1H-pyrazole-4-sulfonyl chloride, is classified as dangerous with a signal word of “Danger” and hazard statement of “H314” which indicates it causes severe skin burns and eye damage .

Properties

IUPAC Name

2,4-dichloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5O3S/c1-3-22-8-10(6-18-22)15-20-14(25-21-15)7-19-26(23,24)13-4-9(2)11(16)5-12(13)17/h4-6,8,19H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXCKZJWCPVVIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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